Nateglinide
概要
説明
Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .
Synthesis Analysis
Nateglinide is synthesized from β-Pinene, which is oxidated with KMnO4 in the presence of pyridine to yield nopinic acid. Then, acid-catalyzed ring opened to yield dihydrocumic acid, which is hydrogenated with Pd/C and epimerizated to yield trans-4-isopropylhexanecarboxylic acid . The Fe (III) complex of ligand Nateglinide has been synthesized and characterized by physiochemical properties, elemental analysis, IR, UV and thermogravimetric analysis .Molecular Structure Analysis
Nateglinide is a phenylalanine derivative of the meglitinide class of agents with hypoglycemic activity. It binds with a higher affinity to the SUR1 subunit and with a faster onset of action and a shorter duration of action .Chemical Reactions Analysis
Nateglinide mediates the release of insulin from beta-cells by binding to the sulphonylurea receptors, which leads to the closure of ATP-sensitive K(+) channels . It is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .科学的研究の応用
1. Insulin Secretion and Glycemic Control
Nateglinide is recognized for its ability to improve insulin secretion, particularly in the early phases, thereby effectively controlling postprandial (after-meal) blood glucose levels. This effect is particularly beneficial for patients with type 2 diabetes or those with impaired glucose tolerance. Studies have shown that nateglinide can achieve substantial reductions in peak plasma glucose levels, making it a viable option for diabetes management (Saloranta et al., 2002), (Hollander et al., 2001).
2. Pharmacological Effect on K(ATP) Channels
Nateglinide's unique insulinotropic action is partly due to its interaction with ATP-dependent K+ (K(ATP)) channels in pancreatic beta-cells. Its mode of action is distinct, showing glucose dependency, increased potency under ATP depletion, and rapid onset and offset kinetics. This mechanistic insight helps understand nateglinide's profile in vivo, contributing to its reduced hypoglycemic potential (Hu, 2002).
3. Insulin Resistance Improvement
Studies have indicated that nateglinide not only facilitates insulin secretion but also ameliorates insulin resistance in type 2 diabetic patients. This dual action can lead to a more comprehensive approach in diabetes treatment, addressing both secretion defects and insulin sensitivity (Hazama et al., 2006).
4. Pharmacokinetic and Pharmacodynamic Studies
Research on nateglinide's pharmacokinetics and pharmacodynamics has been extensive, including its interaction with various genetic polymorphisms like CYP2C9 and SLCO1B1. Such studies are crucial for understanding individual responses to the drug and optimizing dosages for different populations (Zhang et al., 2006), (Kirchheiner et al., 2004).
5. Analytical Methods Development
Development and validation of analytical methods for estimating nateglinide in biological samples have been pivotal in pharmacokinetic studies. These methods range from HPLC to UV detection, enabling precise monitoring of nateglinide levels in clinical and research settings [(Pani et al., 2012)](https://consensus.app/papers/development-validation-method-estimation-nateglinide-pani/5cb4096630815073b3fa9d72723f760b/?utm_source=chatgpt), (Bauer et al., 2003).
6. Co-Crystallization for Enhanced Dissolution
Research has explored the use of co-crystallization techniques to enhance the dissolution rate of nateglinide, which could improve its bioavailability and therapeutic efficacy. This approach has shown promise in increasing the hypoglycemic effect of the drug in diabetic models (Arafa et al., 2017).
7. Continuous Glucose Monitoring in Therapy Evaluation
Nateglinide's effects on 24-hour blood glucose profiles have been assessed using continuous glucose monitoring technologies. This method provides a more detailed understanding of the drug's impact on blood glucose levels throughout the day, offering insights into its overall glucose-lowering potency (Abrahamian et al., 2004).
Safety And Hazards
将来の方向性
The landscape of T2D treatment is constantly changing as new therapies emerge and the understanding of currently available agents deepens. This includes the potential for new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilise new modes of action or delivery .
特性
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nateglinide | |
CAS RN |
105816-04-4, 105816-06-6 | |
Record name | Nateglinide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。